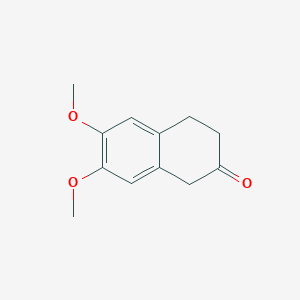

6,7-Dimethoxy-2-tetralone

説明

Overview of Tetralone Scaffold Significance in Synthetic and Medicinal Chemistry

The tetralone scaffold, a bicyclic ring system composed of a cyclohexanone (B45756) ring fused to a benzene (B151609) ring, is a fundamental building block in organic synthesis and medicinal chemistry. semanticscholar.org Tetralones are classified as either α-tetralones or β-tetralones, depending on the position of the ketone group on the cyclohexanone ring. semanticscholar.org Their unique structural features and chemical reactivity make them valuable precursors for synthesizing a wide array of complex molecules. ingentaconnect.comresearchgate.net

In synthetic chemistry, tetralones are prized for their versatility. They serve as starting materials for the construction of various heterocyclic compounds, natural product derivatives, steroids, and prostaglandin (B15479496) analogs. semanticscholar.orgingentaconnect.com Their reactivity allows for a range of chemical transformations, making them a cornerstone in the synthesis of intricate molecular architectures. researchgate.net

The significance of the tetralone scaffold is particularly pronounced in medicinal chemistry. nih.gov This structural motif is found in numerous natural products with diverse biological activities. semanticscholar.org Consequently, tetralone derivatives have been extensively investigated for their therapeutic potential. They have been utilized as foundational structures for the development of drugs targeting a multitude of biological endpoints. ingentaconnect.comnih.gov Research has shown that compounds derived from the tetralone scaffold exhibit a broad spectrum of pharmacological activities, including antibacterial, antitumor, and effects on the central nervous system. nih.govresearchgate.net Specifically, α-tetralone derivatives have been instrumental in the synthesis of therapeutically functional compounds such as certain antibiotics, antidepressants, and acetylcholinesterase inhibitors for treating Alzheimer's disease. ingentaconnect.comresearchgate.net

Historical Context of 6,7-Dimethoxy-2-tetralone Research

The cyclic ketone this compound has long been recognized as a crucial starting material in the synthesis of various pharmacologically important compounds. researchgate.netthieme-connect.com Its utility stems from its role as a key intermediate for producing dopaminergic agents, aminotetralins, isoquinoline-derived compounds, and other catecholamine mimetics. thieme-connect.com Furthermore, it has been employed in the synthesis of natural alkaloids and cyclic amino acids. thieme-connect.comresearchgate.net

Historically, the accessibility of this compound was a significant challenge due to the high cost and inefficient synthetic routes reported in the literature. thieme-connect.com Early research efforts focused on developing practical and cost-effective methods for its large-scale synthesis. One notable synthesis starts from the readily available 3,4-dimethoxyphenylacetic acid. researchgate.netthieme-connect.com This multi-step process involves ring iodination, esterification, a Palladium (II)-catalyzed Heck cross-coupling reaction, catalytic hydrogenation, Dieckmann condensation, and finally, decarboxylation to yield the desired tetralone. researchgate.netthieme-connect.com Another approach describes the transformation of 6-methoxy tetralin into this compound. researchgate.net

The compound has also been identified in natural sources. For instance, GC-MS analysis of extracts from the algae Chlorella vulgaris revealed the presence of this compound as one of its bioactive compounds. gsconlinepress.comgsconlinepress.com This discovery highlights the natural occurrence of this important chemical intermediate.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound continues to be vibrant, with ongoing efforts to utilize this versatile molecule in the synthesis of novel compounds with potential therapeutic applications. Its role as a precursor for dopaminergic compounds remains a significant area of investigation. researchgate.netthieme-connect.com

Recent studies have expanded the application of this compound and its derivatives. For example, derivatives such as 2-(3′,4′-Dimethoxybenzylidene) tetralone have been shown to induce anti-breast cancer activity. ajner.com This highlights the potential for developing new anticancer agents based on the this compound scaffold.

Future research is likely to focus on several key areas. The development of more efficient and sustainable synthetic methods for this compound will remain a priority to ensure its availability for research and development. Furthermore, the exploration of its utility in synthesizing a wider range of biologically active molecules, including novel alkaloids and other complex natural products, will continue to be a major thrust. rsc.orgacs.org The unique structural features of this compound make it an attractive starting point for creating diverse molecular libraries for high-throughput screening and drug discovery programs. The continued investigation into its derivatives and their structure-activity relationships will be crucial for designing next-generation therapeutic agents. nih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 2472-13-1 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Melting Point | 87-89 °C echemi.com |

| Appearance | Crystalline solid |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPMWVKPVCVZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(=O)CCC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346127 | |

| Record name | 6,7-Dimethoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2472-13-1 | |

| Record name | 6,7-Dimethoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6,7 Dimethoxy 2 Tetralone

Synthesis Strategies for 6,7-Dimethoxy-2-tetralone

The cyclic ketone this compound is a crucial intermediate in the synthesis of various dopaminergic agents, aminotetralins, natural alkaloids, and other bioactive compounds thieme-connect.comresearchgate.netresearchgate.net. Due to its importance, the development of practical and cost-effective synthetic routes is of significant interest. One prominent strategy begins with the readily available and inexpensive 3,4-Dimethoxyphenylacetic acid thieme-connect.comresearchgate.net.

Table 1: Iodination and Esterification of 3,4-Dimethoxyphenylacetic Acid

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1. Iodination | 3,4-Dimethoxyphenylacetic acid | Iodine monochloride | 2-iodo-4,5-dimethoxyphenylacetic acid |

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a key transformation in this synthesis organic-chemistry.org. The methyl 2-iodo-4,5-dimethoxyphenylacetate intermediate is subjected to a Heck cross-coupling reaction with methyl acrylate thieme-connect.comresearchgate.net. This reaction is efficiently catalyzed by a low-cost and highly stable form of palladium(II), dichlorobis(triphenylphosphine)palladium(II), with a catalyst loading of just 1 mole% thieme-connect.com. The reaction is carried out in the presence of a base, triethylamine (Et3N), and heated at reflux for several hours to yield the expected unsaturated diester product thieme-connect.com. The Heck reaction is a powerful tool for creating aryl-substituted olefins and tolerates a wide variety of functional groups beilstein-journals.org.

Table 2: Heck Cross-Coupling Reaction Details

| Component | Specific Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | Methyl 2-iodo-4,5-dimethoxyphenylacetate | Substrate |

| Olefin | Methyl acrylate | Coupling partner |

| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) (1 mol%) | Facilitates C-C bond formation |

| Base | Triethylamine (Et3N) | Neutralizes HX produced |

Following the formation of the unsaturated diester via the Heck reaction, the next step involves the reduction of the carbon-carbon double bond. This is accomplished through catalytic hydrogenation thieme-connect.comresearchgate.net. This process typically involves reacting the substrate with hydrogen gas (H2) in the presence of a metal catalyst. Heterogeneous catalysts such as palladium on carbon (Pd/C) are commonly used for this type of transformation due to their efficiency in reducing alkene moieties tcichemicals.com. The hydrogenation converts the unsaturated diester into the corresponding saturated diester, which is the direct precursor for the subsequent cyclization step thieme-connect.comresearchgate.net.

The final steps to form the tetralone ring system involve an intramolecular cyclization followed by decarboxylation thieme-connect.comresearchgate.net. The saturated diester undergoes a Dieckmann condensation, which is an intramolecular Claisen condensation used to form cyclic β-keto esters from diesters wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com. This reaction is base-catalyzed; in this specific synthesis, potassium tert-butoxide is used as the base in diethyl ether to facilitate the ring closure thieme-connect.com. The Dieckmann condensation is particularly effective for forming stable five- and six-membered rings wikipedia.orgyoutube.com.

The resulting β-keto ester intermediate is then subjected to careful decarboxylation. This is achieved by heating the potassium enolate salt with lithium chloride in dimethyl sulfoxide (DMSO) thieme-connect.com. This process removes one of the ester groups as carbon dioxide, leading to the final product, this compound thieme-connect.comresearchgate.net.

Table 3: Cyclization and Decarboxylation Steps

| Step | Reaction Type | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Cyclization | Dieckmann Condensation | Potassium tert-butoxide in Et2O | Potassium enolate of the cyclic β-keto ester |

The efficiency of the key steps, including the high-yielding iodination and the use of a low-cost palladium catalyst at a minimal loading (1 mol%) for the Heck reaction, contributes significantly to the economic viability of the process thieme-connect.com. Compared to other literature methods that may suffer from difficult optimizations, tedious workups, or extremely low yields, this pathway is more robust and reproducible thieme-connect.com. These factors combined make the methodology appear practical and scalable for the synthesis of the target tetralone, which is a key starting material for numerous valuable pharmaceutical compounds thieme-connect.comresearchgate.net.

Bromination-Methoxylation-Oxidation Approaches

This synthetic strategy hinges on the transformation of the commercially available 6-methoxy-1,2,3,4-tetrahydronaphthalene through three key steps to yield the target tetralone. The sequence begins with the electrophilic aromatic substitution to introduce a bromine atom, followed by a copper-catalyzed nucleophilic substitution to install a methoxy (B1213986) group, and concludes with an oxidation to form the ketone functionality. researchgate.net

The initial step in this synthesis is the aromatic bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene. umich.edu N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, serving as a convenient and effective source of electrophilic bromine for reactions with electron-rich aromatic compounds. researchgate.netwikipedia.orgnih.gov The reaction is typically conducted in a non-polar solvent like toluene. researchgate.net

| Reactant | Reagent | Solvent | Key Conditions | Products |

|---|---|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydronaphthalene | N-Bromosuccinimide (NBS) | Toluene, Dichloromethane | -78°C | Mixture of bromo isomers |

The bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene presents a regioselectivity challenge. The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Consequently, the reaction with NBS yields a mixture of two isomeric bromo compounds. researchgate.netumich.edu The substitution occurs at the two activated positions on the aromatic ring, C5 and C7, leading to the formation of 5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene and 7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene.

In one study, this bromination resulted in a 1.3:1 ratio of the two isomers, which proved difficult to separate by column chromatography. umich.edu The directing effect of substituents on the aromatic ring and the specific reaction conditions play a crucial role in determining the ratio of the resulting regioisomers. mdma.chresearchgate.net

The temperature at which the bromination is performed is a critical parameter that can influence both the reaction rate and the selectivity. For the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene with NBS, the reaction is conducted at a very low temperature, specifically -78°C. umich.edu

Operating at such low temperatures is often a strategy to control the reactivity of the powerful brominating agent and to enhance the selectivity of the reaction, although the formation of multiple isomers can still occur. umich.edu In other bromination reactions, the rate is observed to be strongly dependent on the applied temperature, with higher temperatures leading to faster reactions. researchgate.netnih.gov However, for sensitive substrates, lower temperatures are preferred to minimize side reactions and prevent degradation.

Following the bromination step, the unseparated mixture of bromo isomers is subjected to a methoxylation reaction. researchgate.netumich.edu This transformation is a nucleophilic aromatic substitution, replacing the bromine atom with a methoxy group. The reaction is effectively catalyzed by copper(I) iodide (CuI) and utilizes sodium methoxide as the nucleophile source, with dimethylformamide (DMF) serving as the solvent. researchgate.net

| Reactant | Reagents | Solvent | Conditions | Products | Yield |

|---|---|---|---|---|---|

| Mixture of bromo-6-methoxytetralins | Sodium Methoxide, Copper(I) Iodide (CuI) | Dimethylformamide (DMF) | Reflux, 24h | 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalene and 5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene | 31.1% (6,7-isomer) |

The final step in the synthesis is the oxidation of the benzylic methylene group (C2) of 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene to a carbonyl group, yielding the target this compound.

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of this transformation. doubtnut.combrainly.in When used in acetonitrile as a solvent at room temperature (25°C), KMnO₄ can effectively oxidize the tetralin intermediate to the desired tetralone. researchgate.net This reagent provides a satisfactory method for achieving the final ketone structure. researchgate.net The oxidation of 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene with this reagent has been reported to afford this compound in a 44% yield. researchgate.net

Oxidation Methods to Form the Ketone

Chromium(VI) Oxide (CrO₃) in Acetic Acid and Associated Challenges

In some instances, the use of CrO₃ in glacial acetic acid for the oxidation of similar tetralin derivatives has not yielded the desired product, highlighting the substrate-dependent efficacy of this reagent. acs.org The reaction conditions, including the presence of water, can also influence the outcome. In aqueous acidic conditions, chromium trioxide can form species that lead to C-C bond cleavage, resulting in the formation of carboxylic acids instead of the desired ketone. quora.com

| Reagent | Substrate | Product(s) | Challenges |

| CrO₃ in Acetic Acid | 6,7-Dimethoxytetralin | This compound, Quinone | Formation of quinone byproduct, potential for low yield. researchgate.net |

Ketone Transposition from 6,7-Dimethoxy-1-tetralone

Ketone transposition offers an alternative pathway to this compound, starting from the more readily available 6,7-Dimethoxy-1-tetralone. This process involves the migration of the carbonyl group from the C1 to the C2 position.

Epoxide-Mediated Transposition

One approach to ketone transposition involves the formation of an epoxide intermediate. This method has been found to be less efficient than diol dehydration-mediated transposition. ftveti.edu.etftveti.edu.et The process generally involves the conversion of the 1-tetralone to a dihydronaphthalene, followed by epoxidation and subsequent acid-catalyzed rearrangement to the 2-tetralone. For instance, a dihydronaphthalene derivative can be treated with m-chloroperbenzoic acid (m-CPBA) to form an epoxide, which is then hydrolyzed with dilute sulfuric acid to yield the 2-tetralone. researchgate.net

Diol Dehydration-Mediated Transposition Utilizing Zinc Iodide

A more effective method for ketone transposition involves the dehydration of a 1,2-tetralindiol intermediate. This procedure has been shown to provide excellent yields of 2-tetralones and is considered superior to the epoxide-mediated route. ftveti.edu.etftveti.edu.et The key step is the treatment of the diol with a Lewis acid, such as zinc iodide, which facilitates a selective dehydration and rearrangement to the corresponding 2-tetralone. ftveti.edu.etftveti.edu.et

| Starting Material | Method | Key Reagents | Yield | Reference |

| 6,7-Dimethoxy-1-tetralone | Epoxide-Mediated | m-CPBA, H₂SO₄ | 41% | researchgate.net |

| 1-substituted-1,2-tetralindiols | Diol Dehydration | Zinc Iodide | Excellent | ftveti.edu.etftveti.edu.et |

Alternative and Emerging Synthetic Routes

Recent research has focused on developing more efficient, environmentally friendly, and cost-effective methods for the synthesis of 2-tetralone derivatives.

Bismuth/Silver Mixed Salt Catalysis for 2-Tetralone Derivatives

An emerging synthetic strategy utilizes a mixed catalyst system of bismuth and silver salts. This method has been shown to produce 2-tetralone derivatives in high yields and with high selectivity in a shorter amount of time compared to using either catalyst alone. google.com The use of bismuth catalysts is advantageous due to their low cost, low toxicity, and environmentally friendly nature. google.comrsc.org The reaction proceeds from a propargyl alcohol derivative in the presence of the bismuth/silver mixed catalyst, such as bismuth chloride and silver trifluoromethanesulfonate, without the formation of by-products. google.com

Cerium(IV) Ammonium Nitrate (CAN)-Mediated Intramolecular Cyclization of δ-Aryl-β-dicarbonyl Compounds

Cerium(IV) ammonium nitrate (CAN) has gained prominence as a versatile reagent for various synthetic transformations, including the formation of carbon-carbon bonds. nih.gov One application is the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds to synthesize cyclic ketones. This method offers a pathway to tetralone structures through oxidative cyclization. The chemistry of CAN is characterized by radical and radical cation intermediates. nih.gov While direct synthesis of this compound via this specific route is not explicitly detailed in the provided context, the utility of CAN in synthesizing aminotetralins and other cyclic systems suggests its potential applicability in developing novel routes to 2-tetralone derivatives. nih.gov

Mechanistic Studies on Cyclization and Site Selectivity

The synthesis of 2-tetralones, including this compound, often involves intramolecular cyclization reactions where understanding the mechanism and controlling site selectivity are crucial. One studied method involves the cerium(IV) ammonium nitrate (CAN) mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. nih.gov

In this process, CAN, a single-electron oxidizing reagent, initiates the formation of a radical from the β-dicarbonyl substrate. nih.gov This is followed by an intramolecular radical addition to the aromatic ring, forming a cyclohexadienyl radical intermediate. The stability of this intermediate is a key factor in determining the success of the cyclization. A second equivalent of CAN then oxidizes this intermediate to a cation, which subsequently undergoes rearomatization through deprotonation to yield the 2-tetralone derivative. nih.gov

Computational studies using Density Functional Theory (DFT) have been employed to rationalize the observed site selectivity in these cyclization reactions. nih.gov The calculations indicate that the intramolecular cyclization of the radical occurs at the more electron-rich carbon atom of the δ-aryl ring. For substrates with electron-donating groups on the aromatic ring, such as the methoxy groups in the precursors to this compound, the reaction proceeds to form the cyclized product in moderate to good yields. Conversely, when the aryl ring contains electron-withdrawing substituents, the cyclization is less favorable. nih.gov These computational studies have shown that the formation of 2-tetralones from the cyclization of δ-aryl-β-dicarbonyl radicals is dependent on the stability of the resulting cyclohexadienyl radical intermediates. nih.gov

A practical and cost-effective synthesis for this compound involves a Dieckmann condensation of a diester precursor, which is then followed by decarboxylation to yield the final tetralone. researchgate.net

Chemical Reactivity and Transformations of this compound

The oxidation of tetralones and their precursors can lead to the formation of quinones, which are a class of conjugated cyclic diones. wikipedia.org In a reaction involving a tetralin structurally related to this compound, oxidation using chromium trioxide in acetic acid resulted in the formation of the corresponding quinone. researchgate.net This transformation highlights a potential reactive pathway for this compound. The oxidation of the benzylic position of the tetralone ring system is a key step in accessing these quinone structures. Various oxidizing agents can be employed for such transformations, with the choice of reagent influencing the reaction's outcome and yield. researchgate.net

| Reactant | Oxidizing Agent | Solvent | Product | Reference |

| 6,7-Dimethoxytetralin | Chromium trioxide | Acetic Acid | 6,7-Dimethoxy-1,4-dihydronaphthalene-1,4-dione | researchgate.net |

The ketone functionality of this compound can be reduced to the corresponding alcohol, yielding a dihydro derivative, specifically 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol. This reduction can be achieved through catalytic hydrogenation. The use of catalysts such as ruthenium complexes has been shown to be effective for the asymmetric hydrogenation of α-substituted tetralones, producing chiral tetrahydronaphthols. rsc.org This process can proceed via a dynamic kinetic resolution, allowing for the synthesis of specific stereoisomers. rsc.org The reaction conditions, including the choice of catalyst, hydrogen source (such as hydrogen gas or transfer hydrogenation reagents like isopropanol or formic acid), and base, can influence the efficiency and stereoselectivity of the reduction. rsc.orgresearchgate.net

| Substrate | Catalyst System | Hydrogen Source | Product | Key Feature |

| α-Substituted Tetralones | RuPHOX–Ru complex | H₂ gas | Chiral Tetrahydronaphthols | Dynamic kinetic resolution rsc.org |

| Simple Ketones | [RuCl₂(phosphane)₂(1,2-diamine)] | 2-propanol/alkaline base | Alcohols | Preferential reduction of C=O over C=C researchgate.net |

The Wittig reaction provides a versatile method for converting the ketone group of this compound into an exocyclic double bond. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves a triphenyl phosphonium ylide, also known as a Wittig reagent. The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate. libretexts.org This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.comlibretexts.org

A significant advantage of the Wittig reaction is that it forms the double bond at a specific location. libretexts.org The stereoselectivity of the reaction, yielding either the (E)- or (Z)-alkene, can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org In the synthesis of natural products, the Wittig olefination of a tetralone, followed by hydrogenation of the newly formed double bond, has been used as a key step. semanticscholar.org

| Reactants | Key Intermediate | Products | Reference |

| Aldehyde/Ketone + Phosphonium Ylide | Oxaphosphetane | Alkene + Triphenylphosphine Oxide | masterorganicchemistry.comlibretexts.org |

Ene reductase (ERED) enzymes, typically known for catalyzing the reduction of activated carbon-carbon double bonds, can also function in the reverse oxidative direction. almacgroup.comchemrxiv.org This catalytic activity has been effectively utilized for the aromatization of tetralones to produce substituted naphthols. almacgroup.com This biocatalytic oxidation presents an efficient and environmentally benign method for synthesizing these valuable aromatic compounds. almacgroup.comnih.gov

In this process, the ene reductase catalyzes the dehydrogenation of the tetralone ring. A screening of numerous ene reductases revealed that a significant number are capable of converting 2-tetralone into 2-naphthol. almacgroup.com The reactions are conducted under mild aqueous conditions, often requiring only a co-solvent and the biocatalyst. High conversions, in some cases exceeding 99%, have been reported for various substituted tetralones. almacgroup.com A gram-scale synthesis of a methoxy-substituted naphthol was achieved with a 91% yield, demonstrating the practical utility of this methodology. almacgroup.com This enzymatic approach has also been extended to the aromatization of cyclohexenones to produce phenols. almacgroup.comnih.gov

| Substrate | Enzyme | Product | Conversion Rate |

| 2-Tetralone | Ene Reductase (various) | 2-Naphthol | Up to >99% almacgroup.com |

| Methoxy-substituted tetralone | Ene Reductase | Methoxy-substituted naphthol | 91% (gram scale) almacgroup.com |

| Substituted cyclohexanones | Ene Reductase (TsER) | Substituted phenols | N/A nih.gov |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is electron-rich due to the presence of two methoxy groups, making it susceptible to various electrophilic aromatic substitution reactions. These transformations are crucial for introducing new functional groups and extending the molecular framework.

Friedel-Crafts Alkylations

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl substituents to an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction typically involves reacting an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comnih.gov The Lewis acid enhances the electrophilicity of the alkylating agent, which can be an alkyl halide, alkene, or epoxide. wikipedia.orgmt.com

The mechanism proceeds in several steps. First, the alkylating agent forms a carbocation or a carbocation-like complex with the Lewis acid. wikipedia.orgmt.com This electrophile then attacks the electron-rich aromatic ring of a substrate like this compound. This attack temporarily disrupts the ring's aromaticity, forming a non-aromatic carbocation intermediate. mt.com A subsequent deprotonation step restores aromaticity, yielding the alkylated product and regenerating the catalyst. mt.com While a powerful tool, this reaction can be subject to limitations such as carbocation rearrangements and polyalkylation, particularly with highly activated rings. wikipedia.org

| Component | Description | Common Examples |

|---|---|---|

| Aromatic Substrate | An electron-rich aromatic compound. | This compound |

| Alkylating Agent | Source of the alkyl group to be added. | Alkyl halides (R-Cl, R-Br), Alkenes, Epoxides |

| Catalyst | A strong Lewis acid that activates the alkylating agent. | AlCl₃, FeCl₃, H₂SO₄ |

| Reaction Type | Electrophilic Aromatic Substitution |

Schmidt Reactions

The Schmidt reaction is an organic reaction where an azide reacts with a carbonyl compound, such as a ketone, under acidic conditions to yield an amide. wikipedia.org This reaction involves an acid-catalyzed rearrangement that results in the expulsion of nitrogen gas. wikipedia.orgorganic-chemistry.org

In a specific application, this compound serves as a precursor for synthesizing spirocyclic azidoketones, which can then undergo an intramolecular Schmidt reaction. chimia.ch For instance, the spirocyclic azidoketone derived from this compound and an iodoester can be treated with trifluoroacetic acid. chimia.ch This treatment induces a rearrangement to form a lactam in high yield, providing access to complex heterocyclic structures like the homoerythrina skeleton. chimia.ch

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Spirocyclic azidoketone (derived from this compound) | Trifluoroacetic acid | Lactam (Homoerythrina skeleton precursor) | 85% chimia.ch |

Vilsmeier Reaction and Chlorobisformylation

The Vilsmeier-Haack reaction is a method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. cambridge.orgwikipedia.org The reaction employs a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃), which together form an electrophilic chloroiminium salt known as the Vilsmeier reagent. wikipedia.orgjk-sci.com

When applied to 2-tetralones, the reaction can lead to more complex transformations than simple formylation. Research on 6-methoxy-2-tetralone and 7-methoxy-2-tetralone has shown that the Vilsmeier reaction results in chlorobisformylation. ias.ac.in This process involves the introduction of two formyl groups and a chlorine atom onto the ketone-bearing ring, accompanied by aromatization through dehydrogenation. ias.ac.in The resulting products are 1,3-bisformyl-2-chloronaphthalene derivatives. ias.ac.in The reaction is typically performed by treating the tetralone with POCl₃ in DMF at elevated temperatures, followed by hydrolysis of the intermediate iminium complex. ias.ac.in

| Substrate | Reagents | Conditions | Product Type |

|---|---|---|---|

| 6-Methoxy-2-tetralone / 7-Methoxy-2-tetralone | POCl₃, DMF | Heat to 100°C, then hydrolyze | 1,3-bisformyl-2-chloronaphthalene derivative ias.ac.in |

Derivatization for Advanced Research

The versatile structure of this compound allows for its derivatization into various compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Chalcone Derivatives

Chalcones are natural flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. rasayanjournal.co.in They are commonly synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a ketone with an aromatic aldehyde. rasayanjournal.co.innih.gov

This compound can serve as the ketone component in this reaction to produce a series of tetralone-based chalcone derivatives. rasayanjournal.co.in The condensation with various substituted benzaldehydes in the presence of a base like sodium hydroxide (NaOH) in an alcoholic solvent yields (2E)-2-(substituted-benzylidene)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-ones. rasayanjournal.co.innih.gov These derivatives are of interest due to the wide range of pharmacological activities exhibited by the chalcone scaffold, including anticancer properties. rasayanjournal.co.in

| Ketone | Aldehyde Component | Catalyst/Solvent | Product Class |

|---|---|---|---|

| This compound | Substituted Benzaldehydes (e.g., 4-methoxybenzaldehyde, 3-hydroxy-4-methoxybenzaldehyde) | NaOH / Ethanol | (2E)-2-Benzylidene-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-ones rasayanjournal.co.in |

Formation of Substituted Naphthalen-1(2H)-one Derivatives

The synthesis of chalcones from this compound is a direct route to a specific class of substituted naphthalen-1(2H)-one derivatives. The products of the Claisen-Schmidt condensation are more accurately named as 2-arylidene-3,4-dihydronaphthalen-1(2H)-ones. nih.gov These compounds maintain the core naphthalenone structure and are functionalized at the 2-position with a substituted benzylidene group. The properties and potential applications of these derivatives can be tuned by varying the substituents on the benzaldehyde used in the synthesis. jocpr.com For example, the introduction of different groups on the phenyl ring of the aldehyde can influence the biological activity of the resulting chalcone. jocpr.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Ferric chloride |

| Azide |

| Amide |

| Trifluoroacetic acid |

| Lactam |

| N,N-dimethylformamide (DMF) |

| Phosphorus oxychloride (POCl₃) |

| 1,3-bisformyl-2-chloronaphthalene |

| 6-methoxy-2-tetralone |

| 7-methoxy-2-tetralone |

| Chalcone |

| Sodium hydroxide |

| (2E)-2-(substituted-benzylidene)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one |

| 2-arylidene-3,4-dihydronaphthalen-1(2H)-one |

Applications in Total Synthesis of Complex Molecules

Precursor for Dopaminergic Agents

The structural motif of 6,7-Dimethoxy-2-tetralone is central to the synthesis of various dopaminergic compounds, which are crucial in the treatment of neurological and psychiatric disorders. Its application spans the creation of potent dopamine (B1211576) D1 receptor agonists and the broader class of aminotetralins.

Synthesis of Dihydroxynicidine and Related Dopamine D1 Receptor Agonists

This compound is a key starting material for the synthesis of the full dopamine D1 agonist dihydrexidine (B1670578) and its derivatives researchgate.net. The synthesis of these potent therapeutic agents underscores the importance of the tetralone core in providing the necessary carbon framework for constructing the final bioactive molecule. The strategic placement of the methoxy (B1213986) groups on the aromatic ring of the tetralone is instrumental in achieving the desired electronic and steric properties for effective receptor binding and activation.

Role in Synthesizing Aminotetralins

The conversion of this compound to various aminotetralins is a well-established synthetic route. These aminotetralin derivatives are a class of compounds known for their diverse pharmacological activities, including interactions with dopamine receptors. The synthesis typically involves the reductive amination of the ketone functionality of the tetralone, leading to the introduction of an amino group at the 2-position of the tetralin scaffold. This transformation opens up a vast chemical space for the development of novel dopaminergic agents with tailored pharmacological profiles.

Building Block for Natural Alkaloids

The structural complexity and biological activity of many natural alkaloids make them attractive targets for total synthesis. This compound has proven to be a valuable building block in the construction of these intricate molecular architectures. Its bicyclic system provides a rigid foundation upon which further stereochemical and functional group complexity can be introduced, ultimately leading to the successful synthesis of various isoquinoline-derived dopaminergic agents and other catecholamine-mimicking natural products researchgate.net.

Component in Cyclic Amino Acid Synthesis

Cyclic amino acids are conformationally constrained building blocks that are of significant interest in medicinal chemistry for the design of peptides and peptidomimetics with enhanced biological activity and stability. The dimethoxy-tetralone scaffold has been incorporated into the synthesis of novel cyclic amino acid derivatives. For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid highlights the utility of the core structure in generating these constrained analogues, which can be valuable tools in drug discovery nih.gov.

Preparation of Antidepressants (α-2-Antagonists and Norepinephrine (B1679862) Uptake Inhibitors)

The development of new antidepressant medications is an ongoing area of research. The tetralone scaffold has been identified as a privileged structure in the design of novel antidepressants. Specifically, derivatives of this compound have been explored for their potential as α-2-adrenoceptor antagonists and norepinephrine uptake inhibitors. By modulating the levels of norepinephrine in the synapse, these compounds aim to alleviate the symptoms of depression. The versatility of the tetralone core allows for systematic modifications to optimize potency and selectivity for these neurological targets.

Synthesis of Antineoplastic and Antiviral Agents

The tetralone core is a foundational element in the synthesis of aryltetralin lignans, a class of compounds renowned for their antineoplastic and antiviral properties.

This compound serves as a key starting material for the synthesis of analogues of podophyllotoxin (B1678966), a naturally occurring aryltetralin lignan. The synthetic pathway often involves the selective bromination at the α-position to the carbonyl group of the tetralone ring. For instance, analogues of podophyllotoxin have been successfully synthesized using bromo-derivatives of 6,7-dimethoxy-tetralone as the precursor. This approach allows for the construction of the characteristic four-ring system of podophyllotoxin and its derivatives, which are known for their potent cytotoxic effects against various cancer cell lines.

Many podophyllotoxin derivatives exert their antineoplastic effects by inhibiting DNA topoisomerase II, an essential enzyme for DNA replication and cell division. illinois.edu By serving as a precursor to podophyllotoxin analogues, this compound is instrumental in the development of these crucial anticancer agents. The synthetic derivatives, such as etoposide (B1684455) and teniposide, are clinically used chemotherapeutic drugs that function as topoisomerase II inhibitors, ultimately leading to the death of cancer cells. Research into novel dimethoxyaryl compounds continues to show promise in identifying selective inhibitors of topoisomerase II, highlighting the importance of the dimethoxy-substituted scaffold derived from this tetralone.

Contribution to Multidrug Resistance Reversers Research

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). A key strategy to overcome MDR involves the development of compounds that can inhibit these pumps.

This compound is a crucial precursor for the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, a class of compounds extensively studied for their ability to reverse multidrug resistance. A common synthetic route involves the Beckmann rearrangement of the oxime derived from this compound. This reaction transforms the cyclic ketone into a lactam (a cyclic amide). Subsequent reduction of the lactam yields the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. This tetrahydroisoquinoline scaffold is a key pharmacophore in many potent P-gp inhibitors.

Derivatives of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have been the focus of extensive structure-activity relationship (SAR) studies to optimize their P-gp inhibitory activity. These studies have explored the impact of various substitutions on the core structure to enhance potency and selectivity.

Research has shown that functionalizing the basic tetrahydroisoquinoline nucleus can lead to highly potent P-gp inhibitors. For example, certain derivatives have demonstrated inhibitory activity in the low micromolar and even sub-nanomolar ranges. SAR studies have revealed that modifications to the spacer and the aromatic moieties attached to the tetrahydroisoquinoline core significantly influence P-gp inhibition. These investigations have led to the identification of compounds that are potent P-gp substrates or inhibitors, thereby restoring the efficacy of conventional chemotherapeutic agents in resistant cancer cells.

P-gp Inhibitory Activity of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

| Compound | EC50 (µM) | Mechanism of Action |

| 3a | 4.86 | P-gp Substrate |

| 3c | 1.64 | P-gp Inhibitor |

| Elacridar (Reference) | 2.0 | P-gp Inhibitor |

| Compound 15 | 0.00097 | P-gp Substrate |

| Compound 19 | 0.0013 | P-gp Substrate |

| Compound 25 | 0.00060 | P-gp Substrate |

| Compound 27 | 0.00090 | P-gp Substrate |

Mechanistic Organic Chemistry and Computational Studies

Reaction Mechanism Elucidation

The formation of 6,7-Dimethoxy-2-tetralone can be achieved through several synthetic routes, with two prominent methods being the palladium-catalyzed Heck cross-coupling followed by a Dieckmann condensation, and a route involving the bromination and subsequent functionalization of 6-methoxytetralin. The mechanistic underpinnings of these transformations are crucial for optimizing reaction conditions and understanding product formation.

Heck Reaction: A practical and cost-effective synthesis of this compound commences with 3,4-dimethoxyphenylacetic acid. A key step in this pathway is the Palladium(II)-catalyzed Heck cross-coupling reaction. The generally accepted mechanism for the Heck reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide (in this synthetic sequence, an iodinated derivative of 3,4-dimethoxyphenylacetic acid methyl ester) to a Pd(0) species. This is followed by the migratory insertion of an alkene into the aryl-palladium bond. Subsequent β-hydride elimination releases the final product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The reaction's efficiency and selectivity can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent.

Dieckmann Condensation: Following the Heck reaction and subsequent hydrogenation, the synthesis of this compound employs an intramolecular Claisen condensation known as the Dieckmann condensation. This base-catalyzed reaction involves the cyclization of a diester to form a β-keto ester. The mechanism is initiated by the deprotonation of an α-carbon of the diester by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group, leading to a cyclic tetrahedral intermediate. The subsequent elimination of an alkoxide group results in the formation of the cyclic β-keto ester. A final deprotonation by the alkoxide generates a resonance-stabilized enolate, which is then protonated during acidic workup to yield the desired β-keto ester. Careful decarboxylation of this intermediate then affords this compound.

An alternative synthesis of this compound begins with 6-methoxy-1,2,3,4-tetrahydronaphthalene. A critical step in this route is the electrophilic aromatic bromination. The regioselectivity of this reaction is governed by the directing effects of the existing methoxy (B1213986) group and the alkyl portion of the tetralin ring. Computational studies on related systems, such as 1-oxo-1,2,3,4-tetrahydronaphthalene, have shown that the positions for electrophilic attack can be predicted by quantum chemical calculations. These studies suggest that the substitution pattern on the aromatic ring significantly influences the activation energies for bromination at different positions. While specific studies on 6-methoxytetralin are not extensively detailed in the available literature, the principles of electrophilic aromatic substitution suggest that the incoming electrophile will be directed to specific positions based on the electronic properties of the substituents.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the intricacies of reaction mechanisms and to predict the biological activity of molecules. For a molecule like this compound, these methods can offer insights into its synthesis and its role as a precursor to pharmacologically active compounds.

While specific Density Functional Theory (DFT) studies on the reaction energetics and transition states for the synthesis of this compound are not extensively available in the public domain, the application of DFT to similar reactions is well-documented. For instance, DFT calculations have been employed to investigate the regioselectivity of electrophilic aromatic substitution reactions on various aromatic compounds. These studies typically involve calculating the energies of possible intermediates and transition states to determine the most favorable reaction pathway. Such computational approaches could be invaluable in optimizing the synthesis of this compound by providing a deeper understanding of the factors controlling reaction outcomes.

Given that this compound is a crucial building block for dopaminergic ligands, computational docking studies are highly relevant for understanding the potential interactions of its derivatives with dopamine (B1211576) receptors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In the context of dopamine receptors, docking studies can elucidate the binding modes of ligands derived from the this compound scaffold. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding pocket. For instance, derivatives of 2-aminotetralin, which can be synthesized from this compound, are known to have affinity for dopamine receptors. Docking simulations can help in rationalizing their binding affinities and selectivities for different dopamine receptor subtypes (e.g., D1 vs. D2). This information is instrumental in the design of new, more potent, and selective dopaminergic agents for the treatment of various neurological and psychiatric disorders. While direct docking studies of this compound itself may be limited, its structural core is a key component in many computationally evaluated dopamine receptor ligands.

Computational Docking Studies for Receptor Interactions

Dopamine Receptor Interactions

Derivatives of this compound are instrumental in the development of ligands for dopamine receptors, which are crucial in regulating brain functions such as emotion, cognition, and movement. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) motif, directly accessible from the parent tetralone, has been incorporated into molecules designed to target D2-like (D2, D3, D4) receptor subtypes.

Conversely, the 6,7-dimethoxy motif has been associated with a reversal in selectivity between the D3 receptor and the sigma-2 (σ2) receptor, suggesting that modifications to this part of the molecule are critical for achieving receptor subtype selectivity.

TRPV1 Receptor Interactions

This compound is identified as a valuable precursor in the synthesis of novel antagonists for the human Transient Receptor Potential Vanilloid 1 (TRPV1). researchgate.net The TRPV1 ion channel is a significant target in medicinal chemistry as it functions as a sensor for noxious stimuli, playing a key role in pain, inflammation, and various other pathologies. unife.itmdpi.com The tetralone is utilized as a starting material for creating more complex molecules designed to modulate the activity of this receptor. researchgate.net

P-glycoprotein (P-gp) Interactions

The 6,7-dimethoxytetrahydroisoquinoline moiety, derived from this compound, is a widely exploited structural feature in the design of modulators for the P-glycoprotein (P-gp) efflux pump. semanticscholar.org P-gp is a crucial protein involved in multidrug resistance (MDR) in cancer cells, as it actively transports a wide range of chemotherapeutic drugs out of the cell, reducing their efficacy.

Derivatives incorporating the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure have demonstrated significant P-gp inhibitory activity. For example, certain synthesized compounds, when combined with the chemotherapy drug doxorubicin (DOX), were able to reduce cancer cell proliferation in resistant cell lines by up to 49%. researchgate.net The dimethoxy-substituted derivatives are noted for displaying potent interaction with P-gp. semanticscholar.org

Interestingly, this same chemical moiety is also found in ligands for the σ2 receptor, often leading to mixed σ2/P-gp agents. Researchers have explored the "deconstruction" or ring-opening of the tetrahydroisoquinoline core to separate these two activities. This work revealed that while the rigid, cyclic structure was beneficial for σ2 receptor interaction, potent P-gp activity was maintained in the more flexible, "ring-opened" phenethylamine derivatives. semanticscholar.org This suggests that the 3,4-dimethoxyphenethylamine portion of the structure is a key pharmacophore for P-gp interaction, making this compound a strategic starting material for developing selective P-gp inhibitors devoid of σ2 receptor affinity. semanticscholar.org

Table 1: P-gp Inhibitory Activity of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives This is an interactive table. Click on the headers to sort the data.

| Compound Derivative Class | Cell Line | Combination Drug | Concentration (µM) | Reduction in Cell Proliferation |

|---|---|---|---|---|

| Tetrahydroisoquinoline Derivative 1 | HT29/DX (resistant) | DOX | 10 | 35% |

| Tetrahydroisoquinoline Derivative 2 | HT29/DX (resistant) | DOX | 10 | 29% |

| Tetrahydroisoquinoline Derivative 1 | A549/DX (resistant) | DOX | 10 | 40% |

| Tetrahydroisoquinoline Derivative 2 | A549/DX (resistant) | DOX | 10 | 49% |

Data sourced from a 2020 study by Teodori's research group, as cited in reference researchgate.net.

Chiral Synthesis and Stereochemical Considerations

Due to the constraints of currently available research, detailed information on the biocatalysis for enantioselective reductions and the chemoenzymatic total synthesis of optically active terpenoids specifically originating from this compound could not be provided.

Analytical Methodologies in 6,7 Dimethoxy 2 Tetralone Research

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of 6,7-Dimethoxy-2-tetralone research, these methods are essential for purification and analysis.

Column chromatography is a standard and widely used method for the purification of solid organic compounds. orgsyn.org In the synthesis of this compound, it is frequently employed to isolate the final product from unreacted starting materials, byproducts, and other impurities. researchgate.net The technique is also vital for the separation and purification of intermediates formed in multi-step synthetic routes. researchgate.net

The process involves a stationary phase, typically silica gel, packed into a column. researchgate.net A solution of the crude product is loaded onto the top of the column, and a solvent or mixture of solvents (the eluent), such as a hexane-ether mixture, is passed through the column. researchgate.netmedcraveonline.com Separation occurs based on the differential adsorption of the components to the silica gel; less polar compounds typically travel through the column faster, while more polar compounds are retained longer, allowing for the collection of purified fractions. orgsyn.org

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical method that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly valuable for impurity profiling, where it can detect and identify trace-level impurities in a sample of this compound.

The liquid chromatography component separates the target compound from any impurities present in the sample. As each component elutes from the LC column, it is introduced into the mass spectrometer, which provides high-resolution mass data. This allows for the determination of the elemental composition of the impurities, facilitating their identification even when present in very small quantities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Assignment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. phcog.com In the context of this compound research, GC-MS is instrumental in confirming the successful synthesis of the target molecule and identifying byproducts or impurities. The process involves introducing a sample into a gas chromatograph, where it is vaporized and separated based on the components' different affinities for a stationary phase within a capillary column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. phcog.comnih.gov

This mass spectrum serves as a chemical fingerprint, allowing for the unambiguous identification of this compound by comparing the obtained spectrum with reference spectra in established databases, such as the NIST library. nih.gov The molecular ion peak (the peak with the highest m/z ratio) should correspond to the molecular weight of this compound (206.24 g/mol ). nih.gov The fragmentation pattern, which shows the m/z values of various fragments of the molecule, provides further structural confirmation.

Specific mass spectrometry data for this compound from the NIST Mass Spectrometry Data Center confirms its spectral characteristics, which are used for its definitive assignment in a reaction mixture. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 238650 | nih.gov |

| Library | Main library | nih.gov |

| Total Peaks | 111 | nih.gov |

| Top Peak (m/z) | 206 | nih.gov |

| 2nd Highest Peak (m/z) | 164 | nih.gov |

| 3rd Highest Peak (m/z) | 163 | nih.gov |

Other Analytical Methods

Melting point determination is a fundamental and readily available technique used to assess the purity and confirm the identity of a solid crystalline compound like this compound. A pure substance typically melts over a narrow, well-defined temperature range. Impurities present in the sample will generally cause a depression of the melting point and a broadening of the melting range.

Therefore, by comparing the experimentally measured melting point of a synthesized sample of this compound to the established literature value, researchers can gain a preliminary indication of its purity. A sharp melting range that corresponds closely to the literature value suggests a high degree of purity. Conversely, a wide and depressed melting range indicates the presence of impurities.

Different studies and suppliers report slightly varying melting points for this compound, which can be attributed to different experimental conditions or residual impurities. researchgate.netresearchgate.net For instance, one synthesis reported obtaining the product as white crystals with a melting point of 84−86 °C, which was compared to a literature value of 85.5−86.5 °C. researchgate.net

| Reported Melting Point (°C) | Source/Context |

|---|---|

| 87-89 | Literature value from a commercial supplier. |

| 84-86 | Experimentally determined value for synthesized white crystals. researchgate.net |

| 83-86 | Experimentally determined value from a synthesis procedure. researchgate.net |

Q & A

Q. What preclinical applications of this compound derivatives are supported by recent studies?

- Methodological Answer : The compound serves as a precursor to TRPV1 antagonists (IC₅₀ < 100 nM) and dopamine agonists. Structure-activity relationship (SAR) studies recommend modifying the 2-position with aryl groups to enhance blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。